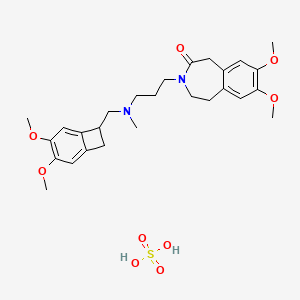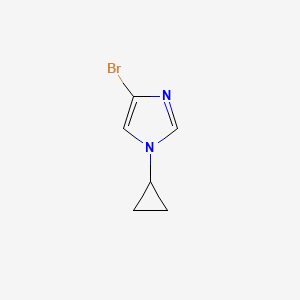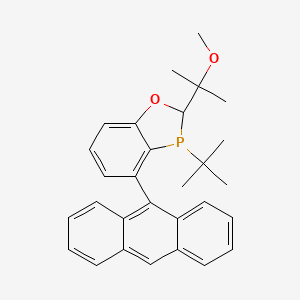
Propazine-d14 (di-iso-propyl-d14)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propazina-d14 (di-iso-propil-d14) es un compuesto marcado con isótopos estables que se utiliza principalmente en pruebas e investigaciones ambientales. Es un derivado de la propazina, un herbicida que pertenece a la clase de las triazinas. El compuesto se caracteriza por la presencia de átomos de deuterio, que reemplazan los átomos de hidrógeno en los grupos iso-propilo, lo que lo hace útil para diversas aplicaciones analíticas .
Métodos De Preparación
La síntesis de Propazina-d14 (di-iso-propil-d14) implica la incorporación de deuterio en los grupos iso-propilo de la propazina. Esto se puede lograr a través de varias rutas sintéticas, que incluyen:
Reacciones de intercambio de deuterio: Este método implica el intercambio de átomos de hidrógeno con deuterio en presencia de una fuente de deuterio, como gas deuterio o disolventes deuterados.
Síntesis directa: Esto implica el uso de reactivos deuterados en la síntesis de propazina, asegurando que los grupos iso-propilo estén deuterados desde el principio.
Los métodos de producción industrial suelen implicar reacciones de intercambio de deuterio a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento del producto final .
Análisis De Reacciones Químicas
Propazina-d14 (di-iso-propil-d14) experimenta diversas reacciones químicas, similares a su contraparte no deuterada. Estas incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en compuestos más simples.
Sustitución: El átomo de cloro en el anillo de triazina se puede sustituir con otros nucleófilos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como las aminas . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Propazina-d14 (di-iso-propil-d14) tiene varias aplicaciones de investigación científica, que incluyen:
Pruebas ambientales: Se utiliza como estándar de referencia en el análisis de muestras ambientales para detectar y cuantificar la presencia de propazina y sus metabolitos.
Química analítica: El compuesto se utiliza en espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) para estudiar el comportamiento y el destino de la propazina en diversas matrices.
Estudios biológicos: Se utiliza para investigar el metabolismo y la bioacumulación de la propazina en sistemas biológicos.
Investigación médica: El compuesto se puede utilizar para estudiar los posibles efectos disruptores endocrinos de la propazina y sus metabolitos.
Mecanismo De Acción
El mecanismo de acción de Propazina-d14 (di-iso-propil-d14) es similar al de la propazina. Actúa principalmente como un inhibidor de la fotosíntesis en las plantas al bloquear la cadena de transporte de electrones en los cloroplastos. Esto lleva a la interrupción de la síntesis de ATP y, en última instancia, provoca la muerte de la planta. Los objetivos moleculares involucrados incluyen la proteína D1 del complejo del fotosistema II .
Comparación Con Compuestos Similares
Propazina-d14 (di-iso-propil-d14) se puede comparar con otros herbicidas de triazina deuterados, como:
Atrazina-d5: Otro triazina deuterada utilizado en aplicaciones similares.
Simazina-d10: Un análogo deuterado de la simazina, utilizado para estudios ambientales y analíticos.
La singularidad de Propazina-d14 (di-iso-propil-d14) radica en su etiquetado isotópico específico, lo que proporciona ventajas distintas en la precisión y exactitud analíticas .
Propiedades
Fórmula molecular |
C9H16ClN5 |
|---|---|
Peso molecular |
243.79 g/mol |
Nombre IUPAC |
6-chloro-2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,5D,6D |
Clave InChI |
WJNRPILHGGKWCK-ZVEBFXSZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)


![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)
![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)



![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)
